PS423 is a substrate-selective inhibitor of the protein kinase PDK1 (3-phosphoinositide-dependent protein kinase-1). It functions primarily as a prodrug of PS210, which means it is converted into the active form PS210 in biological systems. The compound specifically inhibits the phosphorylation and activation of S6K (ribosomal protein S6 kinase) without interfering with the PKB/Akt signaling pathway. This selectivity makes PS423 a valuable tool in research focused on understanding the roles of these kinases in various cellular processes, including growth and metabolism .
The primary chemical reaction involving PS423 is its conversion to PS210, which occurs upon cellular uptake. This transformation is essential for its function as an inhibitor of PDK1. The binding of PS423 to the PIF-pocket allosteric docking site on PDK1 prevents the phosphorylation of downstream targets, particularly S6K. This inhibition can lead to alterations in cell growth and proliferation signaling pathways .
PS423 exhibits significant biological activity as a selective inhibitor of PDK1. By inhibiting this kinase, PS423 modulates various downstream signaling pathways that are critical for cell survival and proliferation. Notably, it does not affect the PKB/Akt pathway, which is often implicated in cancer and metabolic diseases. This selectivity allows researchers to investigate the specific roles of PDK1 and S6K in cellular functions without confounding effects from other pathways .
The synthesis of PS423 involves several steps typically associated with organic synthesis techniques. While specific synthetic routes are proprietary or not fully disclosed in public literature, it generally includes:
PS423 has several applications in biochemical research:
Interaction studies involving PS423 focus on its binding affinity and selectivity towards PDK1 compared to other kinases. These studies typically utilize techniques such as:
Several compounds share structural or functional similarities with PS423, particularly those that target protein kinases. Here are some notable examples:
| Compound Name | Target Kinase | Unique Features |
|---|---|---|
| PS210 | PDK1 | Active form of PS423; direct inhibitor without prodrug conversion. |
| GSK2334470 | PDK1 | Selective inhibitor but with different binding kinetics compared to PS423. |
| AZD8055 | mTOR | Inhibits a different pathway but shares similar applications in cancer research. |
| PF-4708671 | PDK1 | Another selective inhibitor with distinct pharmacokinetic properties. |
PS423's uniqueness lies in its selective inhibition mechanism that allows for targeted research without affecting other critical pathways like PKB/Akt, making it particularly useful for dissecting complex signaling networks .
PS423, formally known as Bis(acetoxymethyl) 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonate, represents a complex organic compound with the molecular formula C₂₅H₂₃F₃O₉ [1] [2] [3]. The compound possesses a molecular weight of 524.44 grams per mole and is assigned the Chemical Abstracts Service registry number 1221964-37-9 [1] [2] [3]. This chemical entity exists as a white to off-white solid powder under standard conditions [2] [19].
The compound's structural complexity arises from its multifunctional nature, incorporating elements of malonate chemistry, aromatic systems, and ester functionalities [1] [2]. The molecule demonstrates significant structural sophistication through its incorporation of fluorinated aromatic components and protected carboxylic acid functionalities [2] [3].
The fundamental structural backbone of PS423 is built upon a malonate core, specifically a propanedioic acid derivative that has been extensively modified through esterification [1] [2] [9]. This central malonate unit serves as the primary scaffold from which the various functional groups extend [2] [3]. The malonate core provides structural rigidity while maintaining the chemical reactivity necessary for the compound's biological function [8] [15].
The malonate framework consists of a central carbon atom bearing two carboxylic acid derivatives that have been converted to acetoxymethyl esters [2] [37]. This structural arrangement creates a symmetrical disposition of ester functionalities around the central carbon [2] [3].
PS423 incorporates two distinct aromatic ring systems that contribute significantly to its overall molecular architecture [1] [2] [3]. The first aromatic component consists of an unsubstituted phenyl ring (C₆H₅) directly attached to the malonate core through a propyl chain linkage [2] [3]. This phenyl ring maintains the classical benzene structure with its characteristic six-membered aromatic system [2].
The second aromatic system features a para-trifluoromethyl-substituted phenyl ring [1] [2] [3]. This ring system bears a trifluoromethyl group (-CF₃) at the para position relative to the point of attachment to the rest of the molecule [2] [3]. The presence of this electron-withdrawing trifluoromethyl substituent significantly alters the electronic properties of the aromatic ring [2] [35].
PS423 contains two acetoxymethyl ester groups (-OCOC(=O)CH₃) that serve as protective groups for the underlying carboxylic acid functionalities [2] [33] [34]. These ester groups are strategically positioned to enhance the compound's lipophilicity and cellular permeability [33] [34]. The acetoxymethyl ester configuration represents a well-established prodrug strategy in medicinal chemistry [34] [37].
Each acetoxymethyl group consists of an acetyl moiety (CH₃CO-) linked through an oxygen atom to a methylene bridge (-CH₂-) that connects to the malonate core [2] [34]. This structural arrangement facilitates enzymatic hydrolysis within cellular environments while providing protection during storage and transport [34] [36].
A crucial structural element within PS423 is the ketone functional group that serves as a bridge between the two aromatic ring systems [1] [2] [3]. This ketone linkage (C=O) connects the unsubstituted phenyl ring to the trifluoromethyl-substituted phenyl ring through a propyl chain [2] [3]. The ketone functionality contributes to the molecule's electronic distribution and influences its conformational preferences [2].
The ketone group exhibits characteristic carbonyl chemistry, with the carbon-oxygen double bond serving as both an electron-withdrawing center and a potential site for chemical interactions [2] [23]. This functional group plays a critical role in the molecule's overall reactivity profile [2].
| Structural Component | Description/Count |
|---|---|
| Central Malonate Core | Propanedioic acid derivative with two ester functionalities |
| Acetoxymethyl Ester Groups | 2 acetoxymethyl ester groups (-OCOC(=O)CH₃) |
| Phenyl Ring | 1 unsubstituted phenyl ring (C₆H₅) |
| Trifluoromethyl-substituted Phenyl Ring | 1 para-trifluoromethyl phenyl ring (4-CF₃-C₆H₄) |
| Ketone Linkage | 1 ketone group connecting the aromatic systems |
| Total Fluorine Atoms | 3 fluorine atoms in trifluoromethyl group |
| Total Oxygen Atoms | 9 oxygen atoms (6 from esters, 1 from ketone, 2 from acetyl groups) |
| Total Carbon Atoms | 25 carbon atoms |
| Total Hydrogen Atoms | 23 hydrogen atoms |
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₃F₃O₉ |
| Molecular Weight (g/mol) | 524.44 |
| Chemical Abstracts Service Number | 1221964-37-9 |
| International Union of Pure and Applied Chemistry Name | Bis(acetoxymethyl) 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonate |
| Common Names | PS423, PS210AM, PS210-AM, PS 423, PS 210 AM |
| Physical Appearance | White to off-white solid powder |
| Solubility in Dimethyl Sulfoxide (mg/mL) | 100 (190.68 mM with sonication) |
| Storage Temperature (powder) | -20°C for 3 years |
| Storage Temperature (solution) | -80°C for 1 year |
| Relative Density (g/cm³) | 1.326 (predicted) |
| Purity (Liquid Chromatography Mass Spectrometry) | 99.38% |
| Nuclear Magnetic Resonance Spectrum Consistency | Consistent with structure |
PS423 has been characterized through multiple analytical techniques that confirm its structural identity [19]. Nuclear magnetic resonance spectroscopy demonstrates consistency with the proposed molecular structure [19]. Liquid chromatography mass spectrometry analysis confirms the compound's molecular weight and purity, with analytical data showing 99.38% purity [19].
The compound's structural integrity has been verified through standard analytical protocols used in pharmaceutical research [19]. These analytical methods provide comprehensive confirmation of the molecule's chemical composition and structural arrangement [19].
The compound can be represented through its Simplified Molecular Input Line Entry System notation: O=C(OCOC(=O)C)C(C(C1=CC=CC=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCOC(=O)C [2] [6] [7]. This representation captures the complete connectivity of all atoms within the molecule [2].
The International Chemical Identifier Key for PS423 is KNHNCABHIAKMBD-UHFFFAOYSA-N, providing a unique identifier for the compound in chemical databases [2] [6] [7]. This standardized representation facilitates accurate identification and retrieval of chemical information [2].
PS423 is a synthetic organic compound with the CAS number 1221964-37-9 and molecular formula C₂₅H₂₃F₃O₉ [1] [2] [3]. The compound has a molecular weight of 524.44 grams per mole and exists as a white to off-white solid at room temperature [1] [2]. Its complete IUPAC name is bis(acetoxymethyl) 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonate, which reflects its complex ester structure containing multiple functional groups [3] [4].
PS423 belongs to the class of fluorinated aromatic ester derivatives and functions as a prodrug of PS210 [1] [2] [5]. The compound features several key structural elements including trifluoromethyl groups, phenyl rings, malonate ester linkages, and acetoxymethyl groups that contribute to its biological activity and physicochemical properties [1] [2] [3]. The presence of these functional groups, particularly the trifluoromethyl substituents, significantly influences the compound's stability, solubility profile, and biological activity.
The compound exhibits a predicted density of 1.326±0.06 grams per cubic centimeter and a predicted pKa value of 9.84±0.59, indicating its basic character under physiological conditions [3] [6]. The predicted boiling point is 614.8±55.0 degrees Celsius, suggesting high thermal stability [6].
PS423 demonstrates excellent solubility in dimethyl sulfoxide (DMSO), achieving concentrations up to 100 milligrams per milliliter (equivalent to 190.68 millimolar), with sonication recommended for complete dissolution [4] [7]. The compound's solubility in aqueous media is not explicitly documented but is likely poor given its lipophilic structure and the presence of multiple aromatic rings and ester groups.
The compound appears as a solid powder under standard conditions, with white to off-white coloration being characteristic of pure preparations [1] [2]. This physical appearance is consistent with its crystalline nature and high purity requirements for research applications.
The molecular structure of PS423 contains multiple chromophores and functional groups that would be expected to exhibit characteristic spectroscopic properties. The presence of aromatic rings, carbonyl groups, and the trifluoromethyl substituent would produce distinct signals in nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. The compound's UV-visible absorption properties would be influenced by the extended conjugation in the aromatic systems.
The compound's analytical characterization typically employs high-performance liquid chromatography (HPLC) for purity determination and mass spectrometry for molecular weight confirmation. The elemental analysis for PS423 has been calculated as 57.26% carbon, 4.42% hydrogen, 10.87% fluorine, and 27.46% oxygen by weight [9].
| Property | Value | Units |
|---|---|---|
| Basic Chemical Properties | ||
| CAS Number | 1221964-37-9 | - |
| Molecular Formula | C₂₅H₂₃F₃O₉ | - |
| Molecular Weight | 524.44 | g/mol |
| Density (predicted) | 1.326±0.06 | g/cm³ |
| pKa (predicted) | 9.84±0.59 | - |
| Boiling Point (predicted) | 614.8±55.0 | °C |
| Solubility Properties | ||
| DMSO Solubility | 100 | mg/mL |
| DMSO Solubility (Molar) | 190.68 | mM |
| Stability Conditions | ||
| Powder Storage Temperature | -20 | °C |
| Solution Storage Temperature | -80 | °C |
| Powder Stability Duration | 3 | years |
| Solution Stability Duration | 1 | year |
The chemical structure of PS423 incorporates several reactive functional groups that influence its stability and biological activity. The acetoxymethyl ester groups serve as protecting groups that enhance cellular permeability while allowing for intracellular hydrolysis to release the active compound PS210 [1] [2] [5]. This prodrug strategy is essential for the compound's mechanism of action as a substrate-selective inhibitor of phosphoinositide-dependent kinase 1 (PDK1).
The malonate ester core provides structural rigidity and contributes to the compound's binding affinity for the PIF-pocket allosteric docking site of PDK1 [1] [2] [5]. The trifluoromethyl group on the aromatic ring enhances metabolic stability and modulates the compound's pharmacokinetic properties.